3-(3,4-Dimethoxy-phenyl)-thiopropanamide
Description
3-(3,4-Dimethoxy-phenyl)-thiopropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 3,4-dimethoxy-phenyl group and a thioether (-S-) linkage. The 3,4-dimethoxy-phenyl moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced solubility and receptor binding, while the thioether and amide functionalities contribute to stability and metabolic resistance .
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)propanethioamide |
InChI |
InChI=1S/C11H15NO2S/c1-13-9-5-3-8(4-6-11(12)15)7-10(9)14-2/h3,5,7H,4,6H2,1-2H3,(H2,12,15) |
InChI Key |
AFDUPVCXTOCTSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=S)N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Methoxy Substitutions
3,4-Dimethoxy-benzenepropanamine (CAS 14773-42-3)
- Structure : Features a 3,4-dimethoxy-phenyl group attached to a propanamine chain (NH₂ terminal).
- Relevance : Demonstrates the impact of functional group substitution (amide vs. amine) on physicochemical properties .
N-Allyl-2-[2-(2,6-difluoro-benzyl)-3-(4-fluoro-phenyl)-isothioureido]-N-(3,4-dimethoxy-phenyl)-acetamide (18e)
- Structure : Contains a 3,4-dimethoxy-phenyl group, fluorinated benzyl substituents, and an isothioureido (-N-C=S-N-) moiety.
- The acetamide core differs from the propanamide chain in the target compound .
Analogues with Thioether or Thiophene Functionalities
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide
- Structure : Combines a thiophene ring, hydroxy group, and methylamide.
- Key Differences: Replaces the dimethoxy-phenyl group with a thiophene heterocycle, altering aromatic stacking interactions.
[2-(2,6-Difluoro-benzylsulfanyl)-3-(2,4-difluoro-phenyl)-3H-imidazol-4-yl]-(3,4-dimethoxy-phenyl)-methyl-amine (11)
Functional Group Variations
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride
Data Table: Structural Comparison of Key Compounds
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